Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (referred to herein as BT2) is a dibenzo[b,f][1,4]oxazepine derivative with a carbamate functional group at position 2 and a methyl substituent at position 6. Its molecular formula is C18H18N2O4, with a molecular weight of 326.35 g/mol and CAS number 922029-50-3 . BT2 is synthesized via the reaction of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate, a method optimized for safety and scalability .
BT2 has demonstrated anti-angiogenic and anti-inflammatory properties, particularly in suppressing monocytic-endothelial cell adhesion and bone erosion . Its mechanism involves modulating inflammatory pathways, though the exact molecular targets remain under investigation.
Properties
IUPAC Name |
ethyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-5-7-14-12(9-11)16(20)19-13-8-10(2)4-6-15(13)23-14/h4-9H,3H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKYXNRYCZYLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, a solution of a precursor compound in a suitable solvent like DMF (dimethylformamide) can be treated with reagents to induce cyclization and form the oxazepine ring . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Substitution : Thiazepine derivatives (e.g., compounds in –5) replace oxygen with sulfur, altering electronic properties and metabolic stability .
- Functional Groups : Carbamate (BT2) vs. carboxamide () vs. sulfonamide () groups influence solubility and target affinity.
- Substituent Effects: Larger substituents (e.g., 4-cyanobenzyl in ) increase molecular weight and may enhance receptor selectivity .
Key Observations :
- BT2 synthesis prioritizes safety by avoiding phosgene , whereas thiazepine analogs rely on hazardous reagents like NaH .
- Microwave-assisted methods () improve efficiency for urea derivatives .
- Yields for thiazepine derivatives are variable (9–68%), reflecting challenges in optimizing reaction conditions .
Key Observations :
- BT2’s anti-inflammatory effects are distinct from the D2 receptor antagonism of thiazepine derivatives .
- Fluorinated analogs (e.g., 8c) show enhanced potency in disrupting protein-protein interactions .
Physicochemical Properties
Biological Activity
Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 922083-49-6 |
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
This compound interacts with various biological targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanism may involve:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling.
- Enzymatic Modulation : It may inhibit or activate key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
Antimicrobial Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications against resistant pathogens.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have reported that related oxazepine derivatives have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds typically range from 10 to 30 µg/mL, indicating significant potency.
Case Studies
-
Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxazepine derivatives against common pathogens. The results indicated that ethyl carbamate derivatives exhibited superior activity compared to traditional antibiotics.
Compound MIC (µg/mL) Ethyl (8-methyl-11-oxo...) 15 Ciprofloxacin 20 Amoxicillin 25 -
Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of ethyl (8-methyl-11-oxo...) on various cancer cell lines using the MTT assay. The findings demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.
Cell Line IC50 ± SD (µg/mL) MCF7 28.81 ± 0.99 A2780 12.50 ± 2.50 HT29 23.90 ± 0.74
Q & A
Q. What are the key synthetic steps and reagents for preparing BT2?
BT2 is synthesized via a two-step process:
- Step 1 : Preparation of the dibenzo[b,f][1,4]oxazepine core. Starting material 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) undergoes alkylation to introduce the ethyl group at position 10 .
- Step 2 : Carbamate formation. BT3 reacts with diethyl pyrocarbonate under mild alkaline conditions (e.g., using NaHCO₃) in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction is monitored via TLC, and purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) .
Critical reagents : Diethyl pyrocarbonate, THF, NaHCO₃.
Q. How is the structural integrity of BT2 validated post-synthesis?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., ethyl group at N10, carbamate at C2) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 326.35 (C₁₈H₁₈N₂O₄) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1250 cm⁻¹ (C-O-C, oxazepine) .
Advanced Research Questions
Q. What mechanistic insights explain BT2’s inhibition of ICAM-1 expression in endothelial cells?
BT2 suppresses IL-1β-induced ICAM-1 upregulation in HMEC-1 cells via:
- Dose-dependent inhibition : Flow cytometry shows IC₅₀ ≈ 10 µM, with maximal inhibition at 50 µM .
- Selectivity : BT2 does not affect VCAM-1, indicating specificity for ICAM-1 pathways. Structural analogs lacking the carbamate moiety (e.g., BT3) show no activity, highlighting the critical role of the carbamate group .
- Pathway analysis : BT2 likely disrupts NF-κB or MAPK signaling, though exact targets require kinase profiling .
Q. How can enantiomeric purity of BT2 derivatives be optimized for pharmacological studies?
Asymmetric synthesis strategies include:
- Ru-catalyzed transfer hydrogenation : Using (R,R)-Ru-TsDPEN complexes in water achieves >99% conversion and 93% enantiomeric excess (ee) for similar dihydrodibenzooxazepines .
- Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) resolves enantiomers post-synthesis .
Q. What experimental designs address solubility challenges in BT2’s in vivo applications?
- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays. For in vivo studies, PEG-400/water (70:30) improves bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility and sustained release .
Methodological Notes
- Contradictions in Data : While BT2’s anti-inflammatory activity is well-documented , its solubility in aqueous media remains inconsistent across studies. Some reports suggest moderate solubility in PBS , while others recommend co-solvents .
- Synthesis Scalability : The use of diethyl pyrocarbonate (toxic, moisture-sensitive) necessitates strict inert conditions, which may complicate large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
